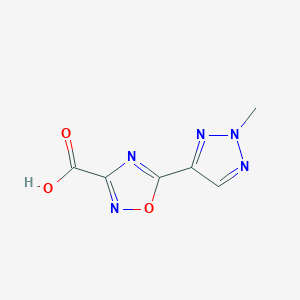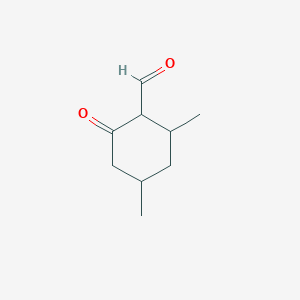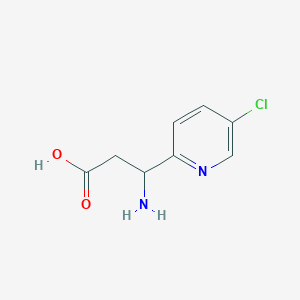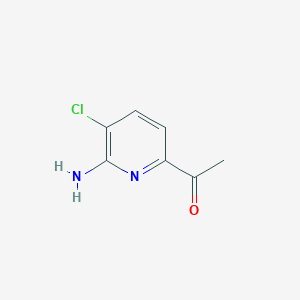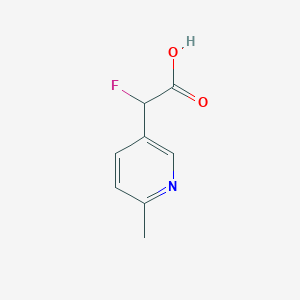
5-(3-Bromophenyl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromobenzaldehyde with benzylamine, followed by cyclization with glyoxal in the presence of an acid catalyst . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-2-furaldehyde: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound used in the synthesis of liquid crystal polymers.
Uniqueness
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific enzymes or receptors.
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-8-4-7-12(9-13)15-14(17-10-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChI Key |
WOFAMEMCQFVAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


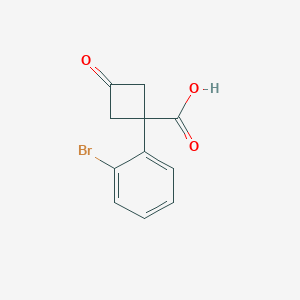
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)

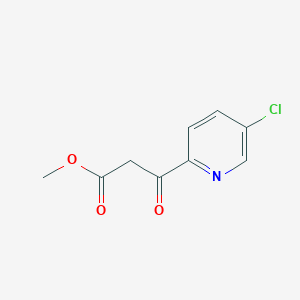
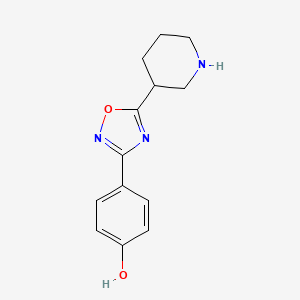

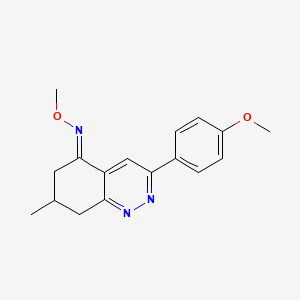
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
